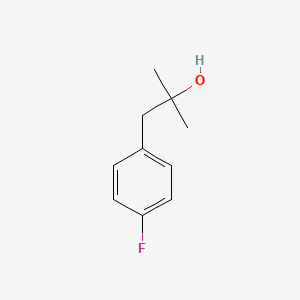

1-(4-Fluorophenyl)-2-methylpropan-2-ol

Description

1-(4-Fluorophenyl)-2-methylpropan-2-ol is a secondary alcohol characterized by a 4-fluorophenyl group attached to a 2-methylpropan-2-ol backbone. This compound is structurally significant due to its aromatic fluorine substituent, which enhances electronic effects such as electron-withdrawing character and influences intermolecular interactions like hydrogen bonding and hydrophobic packing . Its molecular formula is C₁₀H₁₃FO, with a molecular weight of 168.21 g/mol. The fluorine atom at the para position of the phenyl ring modulates physicochemical properties, including solubility, logP, and metabolic stability, making it a versatile intermediate in pharmaceuticals and organic synthesis .

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6,12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRIANGNJXQAAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2928-17-8 | |

| Record name | 1-(4-Fluorophenyl)-2-methyl-2-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-methylpropan-2-ol

1-(4-Bromophenyl)-2-methylpropan-2-ol

| Property | 1-(4-Fluorophenyl)-2-methylpropan-2-ol | 1-(4-Chlorophenyl)-2-methylpropan-2-ol | 1-(4-Bromophenyl)-2-methylpropan-2-ol |

|---|---|---|---|

| Molecular Weight (g/mol) | 168.21 | 184.66 | 229.12 |

| logP (Predicted) | ~2.5 (estimated) | ~3.0 | ~3.5 |

| Aqueous Solubility | Moderate | Low | Very Low |

Methyl-Substituted Derivatives

1-(4-Fluoro-2-methylphenyl)-2-propanol

- Molecular Formula : C₁₀H₁₃FO

- Crystallographic studies suggest that ortho-methyl substitution disrupts planarity, affecting solid-state packing .

1-(4-Fluoro-3,5-dimethylphenyl)-2-methylpropan-1-ol

- Molecular Formula : C₁₂H₁₇FO

- Key Differences :

Methoxy-Substituted Analog

1-(4-Methoxyphenyl)-2-methylpropan-2-ol

- Molecular Formula : C₁₁H₁₆O₂

- Key Differences :

- The methoxy group (OCH₃) is electron-donating, opposing the electron-withdrawing effect of fluorine. This increases resonance stabilization of the aromatic ring and may alter metabolic pathways (e.g., demethylation susceptibility) .

- Lower logP (~2.0) compared to the fluoro analog due to increased polarity .

Structural and Functional Insights

Stereochemical Considerations

- This compound lacks chiral centers, but related compounds like 4-FMC (1-(4-fluorophenyl)-2-(methylamino)propan-1-one) exhibit stereoisomerism due to a ketone and amino group, influencing CNS activity .

- In contrast, This compound derivatives with branched side chains (e.g., tert-butyl groups) show enhanced thermal stability in polymer applications .

Q & A

Basic Research Question

- Catalyst Optimization : Use immobilized catalysts (e.g., silica-supported NaBH₄) to simplify purification .

- Flow Chemistry : Continuous flow systems enhance reaction control and reduce batch variability .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate ketone reduction .

- Green Solvents : Replace THF with cyclopentyl methyl ether (CPME) to improve safety and reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.